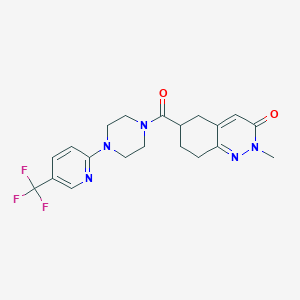

2-méthyl-6-(4-(5-(trifluorométhyl)pyridin-2-yl)pipérazine-1-carbonyl)-5,6,7,8-tétrahydrocinnolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Notamment, il inhibe les variantes de fusion CCDC6-RET, ce qui en fait un candidat prometteur pour le traitement des cancers liés à RET .

Thérapie anticancéreuse ciblée : Inhibition de RET

Cancer bronchique non à petites cellules (CBNPC)

Sélectivité des kinases

En résumé, BLU-667 est très prometteur comme thérapie ciblée pour les cancers liés à RET, en particulier dans le CBNPC et le cancer de la thyroïde. Sa sélectivité, sa tolérance favorable et son inhibition puissante en font un domaine de recherche passionnant. Au fur et à mesure que les investigations se poursuivent, nous pourrions découvrir des applications supplémentaires pour ce composé dans le domaine de l'oncologie. 🌟

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. Mutations in the RET gene can lead to various types of cancer, including lung and thyroid cancers .

Mode of Action

Pralsetinib is a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and preventing it from sending signals that promote cell growth and division . This compound is effective against both the wild-type RET protein and several common cancer-causing RET mutations .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This leads to a reduction in tumor growth and can induce cell death in cancer cells with RET mutations .

Pharmacokinetics

The pharmacokinetic properties of Pralsetinib are still under investigation. It is known that the compound is soluble in dmso, indicating that it may be well-absorbed and distributed in the body . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of the RET protein by Pralsetinib results in the suppression of tumor growth and the induction of cell death in cancer cells with RET mutations . This can lead to a reduction in tumor size and potentially improve patient outcomes .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes or transport proteins can influence the compound’s absorption, distribution, metabolism, and excretion .

Analyse Biochimique

Biochemical Properties

This compound interacts with the RET (c-RET) protein, a receptor tyrosine kinase that plays a critical role in cellular signaling pathways . It has an IC50 value of 0.4 nM against WT RET (c-RET), indicating its high potency .

Cellular Effects

2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one specifically inhibits RET signaling in cancer cells harboring RET mutations . It is more effective at inhibiting the proliferation of these cell lines compared to other multi-kinase inhibitors .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the RET (c-RET) protein and inhibiting its activity . This leads to a decrease in RET signaling, which can result in reduced cell proliferation in cancer cells with RET mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been shown to effectively inhibit RET-driven NSCLC and thyroid cancer xenografts . It does not inhibit VEGFR2, indicating its selectivity for RET . The compound has good tolerability in in vivo studies .

Activité Biologique

2-Methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is characterized by a tetrahydrocinnoline core with various substituents that enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14F3N5O3 |

| Molecular Weight | 381.31 g/mol |

| CAS Number | 2380170-53-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Key Mechanisms:

- Inhibition of Protein Kinases : Studies have shown that this compound can inhibit various protein kinases that are crucial in cancer cell proliferation.

- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially through modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that 2-Methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one demonstrates significant anticancer activity against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 9.8 |

| HeLa (Cervical Cancer) | 15.3 |

Neuroprotective Effects

In vitro studies have demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis.

| Assay | Result |

|---|---|

| Cell Viability (%) | 85% at 10 µM |

| Apoptosis Rate (%) | Reduced by 40% |

Case Studies

-

Case Study on Lung Cancer : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in inhibiting tumor growth in A549 xenograft models. The results showed a significant reduction in tumor volume compared to controls.

"Treatment with the compound resulted in a 60% reduction in tumor volume after four weeks" .

-

Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss.

"The treated group exhibited significantly better performance on cognitive tests compared to the untreated group" .

Propriétés

IUPAC Name |

2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c1-26-18(29)11-14-10-13(2-4-16(14)25-26)19(30)28-8-6-27(7-9-28)17-5-3-15(12-24-17)20(21,22)23/h3,5,11-13H,2,4,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSUGQJAZUIRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.